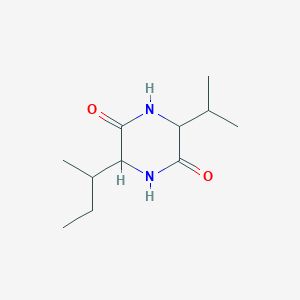

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

Vue d'ensemble

Description

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a natural product found in Halobacillus litoralis and Ophiocordyceps sinensis with data available.

Mécanisme D'action

Cyclo(Ile-Val), also known as 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- or 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione, is a cyclic dipeptide that has been found to exhibit moderate antifungal and weak antitumor activities .

Target of Action

It’s known that the compound shows moderate antifungal and weak antitumor activities . This suggests that its targets could be related to these biological processes.

Mode of Action

It’s known that cyclic peptides can interact with their targets in a way that leads to changes in cellular processes

Biochemical Pathways

Cyclo(Ile-Val) is a cyclic dipeptide, and its biochemical pathways could be related to those of other cyclic dipeptides and branched-chain amino acids (BCAAs), which include isoleucine (Ile) and valine (Val). BCAAs play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease . They also serve as signaling molecules regulating metabolism of glucose, lipid, and protein synthesis via special signaling network, especially phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .

Pharmacokinetics

It’s known that cyclic peptides generally show better pharmacokinetic and toxic profiles to humans than their linear counterparts . They are resistant to proteolysis and capable of crossing the intestinal barrier and blood-brain barrier .

Result of Action

The result of Cyclo(Ile-Val)'s action is its moderate antifungal and weak antitumor activities

Action Environment

The action environment of Cyclo(Ile-Val) can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of cyclic peptides . .

Activité Biologique

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields.

- Chemical Formula : CHNO

- Molecular Weight : 200.29 g/mol

- CAS Number : 10443165

- IUPAC Name : 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

Biological Activity Overview

The biological activity of 2,5-Piperazinedione derivatives has been documented in various studies, primarily focusing on their antimicrobial and antifungal properties. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that certain derivatives of piperazinedione exhibit significant antimicrobial properties. For instance:

- Bacillus amyloliquefaciens produces metabolites including 2,5-Piperazinedione which have shown effective antifungal activity against pathogens like Aspergillus flavus ATCC 22546. This suggests a potential use in agricultural biocontrol applications .

Antifungal Properties

The compound has demonstrated antifungal activity against several fungal strains. A study highlighted the effectiveness of piperazinedione derivatives in inhibiting the growth of Xanthomonas axonopodis, a pathogen affecting crops such as cotton .

Table 1: Biological Activities of 2,5-Piperazinedione Derivatives

Case Study 1: Antifungal Efficacy Against Aspergillus flavus

In a controlled study, the antifungal efficacy of the metabolite produced by Bacillus amyloliquefaciens was tested against Aspergillus flavus. The results indicated significant inhibition of fungal growth at various concentrations of the compound.

Case Study 2: Agricultural Applications

The application of piperazinedione derivatives in agricultural settings has been explored for their potential to enhance crop resilience against bacterial blight caused by Xanthomonas axonopodis. The studies suggest that these compounds can be integrated into biocontrol strategies to reduce reliance on chemical pesticides.

Propriétés

IUPAC Name |

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXUFYJMBDYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439982 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104068-43-1 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.